Asparagoside A
Asparagoside A
Asparagoside a belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Asparagoside a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Asparagoside a has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, asparagoside a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, asparagoside a can be found in a number of food items such as orange bell pepper, green bell pepper, red bell pepper, and italian sweet red pepper. This makes asparagoside a a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
14835-43-9
VCID:
VC20971367
InChI:
InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3
SMILES:
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1
Molecular Formula:
C33H54O8
Molecular Weight:
578.8 g/mol
Asparagoside A
CAS No.: 14835-43-9
Cat. No.: VC20971367
Molecular Formula: C33H54O8
Molecular Weight: 578.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Asparagoside a belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Asparagoside a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Asparagoside a has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, asparagoside a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, asparagoside a can be found in a number of food items such as orange bell pepper, green bell pepper, red bell pepper, and italian sweet red pepper. This makes asparagoside a a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 14835-43-9 |
| Molecular Formula | C33H54O8 |
| Molecular Weight | 578.8 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3 |
| Standard InChI Key | ZNEIIZNXGCIAAL-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |
| SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
| Melting Point | 245 - 247 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator